molecular formula C22H21N5O4 B2795038 N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1396686-12-6

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2795038
CAS No.: 1396686-12-6
M. Wt: 419.441
InChI Key: FOTVGJSHZORECH-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21N5O4 and its molecular weight is 419.441. The purity is usually 95%.
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Biological Activity

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structural details:

PropertyDetails
Molecular Formula C23H23N5O3
Molecular Weight 401.45 g/mol
CAS Number 1396758-54-5
IUPAC Name This compound

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Triazole derivatives have been shown to possess significant antimicrobial properties. The presence of the triazole ring in the compound suggests potential efficacy against various bacterial strains. Studies indicate that compounds with similar structures exhibit high antibacterial activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values often in the low microgram per milliliter range .
  • Anticancer Properties
    • Research indicates that triazole-containing compounds can exhibit anticancer activity through various mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cell lines. The oxobenzo[d]oxazole moiety may enhance this activity by interacting with specific cellular targets involved in cancer progression .
  • Anti-inflammatory Effects
    • Some derivatives of triazoles have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests that the compound may also have therapeutic potential in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : It could interact with various receptors involved in inflammation and cancer signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

  • Antibacterial Activity Study
    • A study on triazole derivatives showed significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.125 to 8 µg/mL for some derivatives . This suggests that the compound may have comparable or superior antibacterial properties.
  • Anticancer Evaluation
    • In vitro studies on triazole derivatives indicated that certain compounds could inhibit the growth of breast cancer cell lines (MCF7) significantly more than standard chemotherapeutic agents . The specific effects of the compound remain to be elucidated but suggest a promising avenue for further research.
  • Anti-inflammatory Potential
    • Research has shown that triazole derivatives can reduce inflammation markers in animal models, indicating potential application in treating chronic inflammatory conditions.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c28-19(14-25-17-8-4-5-9-18(17)31-22(25)30)23-12-13-26-21(29)27(16-6-2-1-3-7-16)20(24-26)15-10-11-15/h1-9,15H,10-14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTVGJSHZORECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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